![molecular formula C19H19Cl2N3 B6421083 2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole CAS No. 887218-48-6](/img/structure/B6421083.png)
2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole
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Description
This compound is known to act as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Chemical Reactions Analysis
This compound is known to interact with various biological systems. For instance, it has been shown to competitively antagonize the Ca (2+) current effect of the cannabinoid (CB) agonist .Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been known to induce a range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3/c20-15-8-7-13(10-16(15)21)11-24-9-3-4-14(12-24)19-22-17-5-1-2-6-18(17)23-19/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUPXYGWYPSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dichlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole |
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